4-fluoro-N'-{(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene}benzohydrazide
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Overview
Description
4-FLUORO-N’~1~-[(E)-1-(5-NITRO-2-PIPERIDINOPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of an imine or azomethine group (–C=N–). These compounds are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-FLUORO-N’~1~-[(E)-1-(5-NITRO-2-PIPERIDINOPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-fluorobenzohydrazide and 5-nitro-2-piperidinophenylmethanone. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions include refluxing the mixture for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
4-FLUORO-N’~1~-[(E)-1-(5-NITRO-2-PIPERIDINOPHENYL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-FLUORO-N’~1~-[(E)-1-(5-NITRO-2-PIPERIDINOPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-FLUORO-N’~1~-[(E)-1-(5-NITRO-2-PIPERIDINOPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, resulting in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-FLUORO-N’~1~-[(E)-1-(5-NITRO-2-PIPERIDINOPHENYL)METHYLIDENE]BENZOHYDRAZIDE can be compared with other Schiff bases and benzohydrazide derivatives. Similar compounds include:
4-fluoro-N’-(pyridin-2-ylmethylene)benzohydrazide:
4-fluoro-N’-(1-(2-hydroxyphenyl)propylidene)benzohydrazide: Exhibits similar structural features and is used in the study of molecular interactions and crystal structures.
The uniqueness of 4-FLUORO-N’~1~-[(E)-1-(5-NITRO-2-PIPERIDINOPHENYL)METHYLIDENE]BENZOHYDRAZIDE lies in its specific substitution pattern and the presence of both fluorine and nitro groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19FN4O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H19FN4O3/c20-16-6-4-14(5-7-16)19(25)22-21-13-15-12-17(24(26)27)8-9-18(15)23-10-2-1-3-11-23/h4-9,12-13H,1-3,10-11H2,(H,22,25)/b21-13+ |
InChI Key |
QTCGPFVKRYXWAP-FYJGNVAPSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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